molecular formula C11H10N4O2S B12883148 2-(2-Carbamothioylhydrazinyl)quinoline-4-carboxylic acid CAS No. 100857-78-1

2-(2-Carbamothioylhydrazinyl)quinoline-4-carboxylic acid

Cat. No.: B12883148
CAS No.: 100857-78-1
M. Wt: 262.29 g/mol
InChI Key: KUNIBFOGJCHYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Carbamothioylhydrazinyl)quinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, anti-inflammatory, antibacterial, and anticancer activities . The compound’s unique structure, which includes a quinoline core and a carbamothioylhydrazinyl group, makes it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carbamothioylhydrazinyl)quinoline-4-carboxylic acid typically involves the reaction of quinoline-4-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, which facilitates the formation of the carbamothioylhydrazinyl group . The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Carbamothioylhydrazinyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions, including solvent choice, temperature, and reaction time, can be tailored to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can have diverse biological and chemical properties .

Scientific Research Applications

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of quinoline derivatives, including 2-(2-Carbamothioylhydrazinyl)quinoline-4-carboxylic acid. These compounds are known to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. The modifications in the quinoline structure significantly affect their antimicrobial efficacy against both Gram-negative and Gram-positive bacteria .

Case Study :
A study reported the synthesis of various quinoline derivatives, including this compound, which demonstrated promising antibacterial activity. The structure-activity relationship indicated that specific substituents enhance the potency against resistant strains, emphasizing the need for further exploration of this compound in antibiotic development .

Anticancer Potential

The compound has also shown potential as an anticancer agent. Research indicates that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways .

Data Table: Anticancer Activity of Quinoline Derivatives

CompoundIC50 (µM)Target
This compound12.5DYRK1A
Other derivativesVariesVarious

This table summarizes the inhibitory concentration (IC50) values for selected compounds against DYRK1A, a kinase implicated in neurodegenerative diseases and cancer .

Synthesis of Novel Derivatives

The synthesis of this compound can be achieved through various methods, including green chemistry approaches that minimize environmental impact. Recent advancements have focused on optimizing reaction conditions to enhance yield and reduce reaction times using efficient catalysts .

Synthesis Methodology Overview :

  • Starting Materials : Use of readily available quinoline derivatives.
  • Catalysts : Application of eco-friendly catalysts to facilitate reactions.
  • Yield Optimization : Adjusting parameters such as temperature and reaction time to maximize product yield.

Mechanism of Action

The mechanism of action of 2-(2-Carbamothioylhydrazinyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in cellular processes, leading to the disruption of cellular functions. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of cells being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Carbamothioylhydrazinyl)quinoline-4-carboxylic acid include other quinoline derivatives such as:

Uniqueness

The uniqueness of this compound lies in its carbamothioylhydrazinyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for scientific research and drug development .

Biological Activity

2-(2-Carbamothioylhydrazinyl)quinoline-4-carboxylic acid is a derivative of quinoline-4-carboxylic acid, a class of compounds known for their diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and enzyme inhibition activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H10N4O2S
  • Molecular Weight : 258.29 g/mol

Antimicrobial Activity

Research indicates that derivatives of quinoline-4-carboxylic acids, including this compound, exhibit significant antimicrobial properties. A study evaluated various substituted quinoline-4-carboxylic acids against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications enhance antibacterial activity.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coliMIC (µg/mL) against B. subtilis
5a64128>256
5b>256>256>256

The above table summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds, indicating that Compound 5a shows promising activity against S. aureus and moderate activity against E. coli .

Cytotoxicity Studies

Cytotoxicity assays using mouse macrophage cell lines (RAW 264.7) assessed the safety profile of these compounds. The compounds exhibited low cytotoxicity with IC50 values comparable to standard antibiotics such as ampicillin and gentamycin.

CompoundIC50 (µg/mL)
5a98.2
5b56.8

These findings suggest that while exhibiting antibacterial properties, these compounds maintain a good safety profile for potential therapeutic use .

Enzyme Inhibition

Recent studies have highlighted the role of quinoline derivatives as inhibitors of specific enzymes, such as SIRT3, which is implicated in cancer progression. The synthesized derivatives showed selective inhibition against SIRT3 with varying degrees of potency.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis or function, leading to cell lysis.
  • Enzyme Inhibition : Binding affinity to SIRT3 suggests a competitive inhibition mechanism, potentially blocking substrate access to the active site .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various quinoline derivatives, including the target compound, against a panel of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that structural modifications significantly impact antimicrobial potency .

Investigation on Anticancer Properties

Another investigation focused on the anticancer potential of quinoline derivatives, revealing that certain compounds exhibited significant cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .

Properties

CAS No.

100857-78-1

Molecular Formula

C11H10N4O2S

Molecular Weight

262.29 g/mol

IUPAC Name

2-(2-carbamothioylhydrazinyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C11H10N4O2S/c12-11(18)15-14-9-5-7(10(16)17)6-3-1-2-4-8(6)13-9/h1-5H,(H,13,14)(H,16,17)(H3,12,15,18)

InChI Key

KUNIBFOGJCHYBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)NNC(=S)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.